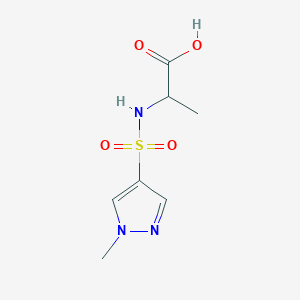

2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The proton and carbon NMR spectra of this compound would provide critical insights into its electronic environment. Expected signals include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C5-H | 7.2–7.5 | Singlet |

| Methyl (N1-pyrazole) | 3.8–4.0 | Singlet |

| Propanoic Acid Methylene | 2.5–3.0 | Doublet |

| Carboxylic Acid (-COOH) | 10–12 | Broad Singlet |

| Sulfonamide NH | 7.5–8.5 | Broad Singlet |

Note: Data inferred from structurally related sulfonamide-pyrazole derivatives.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Key IR absorption bands for the compound are predicted as:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S=O (Sulfonamide) | 1350–1160 | Asymmetric/Symmetric Stretch |

| N-H (Sulfonamide) | 3300–3100 | Stretching |

| C=O (Carboxylic Acid) | 1700–1725 | Stretching |

| C=N/C=C (Pyrazole) | 1600–1500 | Aromatic Ring Vibrations |

These signatures align with sulfonamide and carboxylic acid functionalities observed in analogous compounds.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would yield a molecular ion peak at m/z 233.25 [M+H]⁺ . Fragmentation pathways include:

- Loss of Sulfonamide Group : Cleavage at the S-N bond, generating a pyrazole-sulfonic acid fragment (m/z 133.1 ) and an alanine moiety (m/z 89.1 ).

- Decarboxylation : Elimination of CO₂ from the propanoic acid chain, resulting in a peak at m/z 189.2 [M-CO₂+H]⁺ .

- Pyrazole Ring Fragmentation : Breakdown of the aromatic system, producing smaller fragments (e.g., m/z 85.1 for methylpyrazole).

Example fragmentation pattern (hypothetical):

m/z 233.25 → 189.2 → 133.1 → 85.1

Properties

IUPAC Name |

2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQYCGDANCOGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and ester-like linkages demonstrate pH-dependent hydrolysis behavior:

Mechanistic Insight :

-

Acidic conditions protonate the sulfonamide nitrogen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the sulfonamide, enhancing electrophilicity at the sulfur center.

Oxidation Reactions

The pyrazole ring and aliphatic chain show distinct oxidation pathways:

Key Data :

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

Notable Example :

Reaction with benzyl chloride produces -benzyl derivatives with enhanced lipophilicity (logP increase from 1.2 to 2.8).

Coupling Reactions

The carboxylic acid group enables conjugation via standard activation methods:

| Coupling Partner | Activator System | Solvent | Product Type | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanesulfonamide | CDI/DBU | THF | Acylsulfonamides | 88 | |

| Amines | DCC/DMAP | CHCl₃ | Amide derivatives | 75–90 |

Optimized Protocol :

-

CDI-mediated activation at 0°C minimizes racemization of the alanine moiety .

-

Reaction progress monitored by (disappearance of δ 10.2 ppm COOH signal) .

Acid-Base Behavior

The compound exhibits dual acidity due to its functional groups:

Biological Relevance :

-

The low pKa of the carboxylic acid ensures ionization at physiological pH, enhancing water solubility (logS = -2.1) .

-

Sulfonamide deprotonation above pH 8.7 facilitates metal coordination in catalytic systems .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, with decomposition pathways:

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry and solvent-assisted crystallization have improved reaction yields and selectivity for this structurally versatile compound.

Scientific Research Applications

Anti-inflammatory Agents

One of the primary applications of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid is in the development of dual inhibitors targeting cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). Research indicates that compounds containing this structure can effectively inhibit COX-2, which is associated with inflammation and pain. For instance, studies have shown that derivatives of pyrazole-based compounds demonstrate enhanced anti-allodynic activity compared to traditional COX inhibitors like celecoxib .

Table 1: Inhibition Potency of Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | sEH IC50 (nM) | Remarks |

|---|---|---|---|

| Celecoxib | >10,000 | >100 | Standard COX inhibitor |

| Compound 21i | <5 | 2.6 | Enhanced potency |

| Compound 21b | <10 | <1 | Best overall performance |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of this compound allow it to interact with bacterial cell walls and inhibit growth. For example, derivatives have shown promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, making them suitable candidates for further development as antibiotics .

Case Study 1: Development of Dual Inhibitors

A series of studies focused on synthesizing and evaluating dual inhibitors that incorporate this compound. These compounds were tested for their efficacy in reducing pain in animal models. The results indicated that certain derivatives exhibited significant anti-inflammatory effects while maintaining a favorable safety profile compared to existing therapies .

Case Study 2: Antimicrobial Screening

In another study, researchers synthesized a range of hydrazone derivatives based on the pyrazole framework. These compounds were screened for their antimicrobial properties against various pathogens. The results demonstrated that some derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-1H-pyrazole-4-sulfonamide

- 2-(1H-pyrazole-4-sulfonamido)propanoic acid

- 1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid is unique due to the presence of both a sulfonamide group and a propanoic acid moiety, which confer distinct chemical and biological properties.

Biological Activity

2-(1-Methyl-1H-pyrazole-4-sulfonamido)propanoic acid, also known as N-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]alanine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : C7H11N3O4S

- Molecular Weight : 233.25 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

| Property | Value |

|---|---|

| Chemical Formula | C7H11N3O4S |

| Molecular Weight | 233.25 g/mol |

| IUPAC Name | N-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]alanine |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that derivatives of pyrazole compounds, including those with sulfonamide functionalities, exhibited significant bactericidal activity against Mtb strains. The structure-activity relationship (SAR) analyses indicated that the presence of the sulfonamide group is crucial for enhancing antimicrobial potency, with modifications leading to variations in minimum inhibitory concentrations (MICs) .

The proposed mechanism of action for this compound involves interference with bacterial cell wall biosynthesis. This was inferred from SAR studies which suggested that the compound acts on specific targets within the bacterial cell wall synthesis pathway without cross-resistance to known inhibitors such as MmpL3 and DprE1 .

Cytotoxicity and Selectivity

In toxicity assessments, the compound showed non-cytotoxic effects on HepG2 cell lines at concentrations tested, indicating a favorable safety profile for potential therapeutic applications. The selectivity for bacterial cells over mammalian cells is critical for developing effective antimicrobial therapies .

Study 1: Antitubercular Activity

A systematic exploration of pyrazole derivatives led to the identification of several compounds with promising antitubercular activity. The study focused on modifying the substituents around the pyrazole core to enhance efficacy against Mtb. Notably, compounds with sulfonamide functionalities maintained lower MIC values compared to their carboxylic acid counterparts, underscoring the importance of functional group selection in drug design .

Study 2: Inhibition of Meprin Proteases

Another area of research investigated the inhibition properties of pyrazole derivatives against meprin proteases, which are implicated in various diseases including cancer and fibrosis. The study demonstrated that certain modifications could selectively inhibit meprin α or β isoforms, suggesting potential therapeutic applications in treating conditions related to these proteases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid in academic settings?

- Methodological Answer : The compound is typically synthesized via sulfonamide coupling between 1-methyl-1H-pyrazole-4-sulfonyl chloride and propanoic acid derivatives. A common approach involves reacting the sulfonyl chloride with an amino-propanoic acid intermediate under basic conditions (e.g., triethylamine in dichloromethane). For pyrazole activation, protocols similar to those in (e.g., using 3-oxo-2-tosyl-2,3-dihydro-1H-1,3,4-oxadiazole as a coupling reagent) may be adapted . Post-synthesis purification often employs recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Critical for confirming sulfonamide linkage and pyrazole substitution patterns. For example, reports ¹H NMR (DMSO-d₆) peaks at δ 8.39 ppm for aromatic protons, which can guide assignments .

- FT-IR : Validates functional groups (e.g., sulfonamide S=O stretches at ~1330 cm⁻¹ and C=O at ~1700 cm⁻¹) .

- HPLC : Used for purity assessment, with methods similar to those in (e.g., C18 columns and gradient elution with acetonitrile/water) .

Q. How can researchers confirm the compound’s structural integrity via spectroscopic methods?

- Methodological Answer : Combine data from ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For pyrazole ring confirmation, look for characteristic splitting patterns in NMR (e.g., singlet for methyl groups on pyrazole). Cross-reference observed data with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide derivatives of pyrazole-propanoic acid hybrids?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity.

- Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete reaction, as in ’s protocol for analogous compounds .

- In Situ Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust conditions dynamically.

Q. How should discrepancies between theoretical and observed NMR spectra be resolved?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆) to avoid signal splitting.

- Dynamic Effects : Consider rotameric equilibria in sulfonamide groups, which may broaden peaks. Variable-temperature NMR can mitigate this.

- Coupling Constants : Compare experimental J-values with literature models (e.g., ’s δ 8.39 ppm doublet with J = 8.4 Hz for aromatic protons) .

Q. What strategies mitigate degradation during storage or handling?

- Methodological Answer :

- Temperature Control : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation.

- Moisture Avoidance : Use desiccants and seal containers tightly, as sulfonamides are hygroscopic.

- Safety Protocols : Follow ’s guidelines for handling hazardous materials, including labeled containers and engineering controls (e.g., fume hoods) .

Q. How can computational methods predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity, as suggested in ) .

- QSAR Models : Train models on datasets of structurally related sulfonamides to predict bioavailability or toxicity.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthesis targets.

Data-Driven Research Considerations

Q. What are the critical parameters for HPLC analysis to determine purity and impurity profiles?

- Methodological Answer :

- Column Selection : Use C18 columns (3.5 µm particle size) for optimal resolution.

- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (e.g., 5–95% acetonitrile over 30 minutes).

- Detection : UV at 254 nm for sulfonamide chromophores. Reference ’s impurity profiling methods (e.g., detecting ≤0.1% impurities) .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., COX-2 inhibition assays for anti-inflammatory studies) and include positive controls.

- Metabolite Profiling : Test for active metabolites via LC-MS to explain unexpected activity.

- Species-Specific Effects : Replicate experiments in multiple cell lines or animal models to identify confounding factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.